6-Bromo-1,3-dihydroisobenzofuran-4-amine
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Overview
Description
6-Bromo-1,3-dihydroisobenzofuran-4-amine is an organic compound with the molecular formula C8H8BrNO It is a derivative of isobenzofuran, featuring a bromine atom at the 6th position and an amine group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,3-dihydroisobenzofuran-4-amine typically involves the bromination of 1,3-dihydroisobenzofuran followed by amination. One common method is:
Bromination: 1,3-dihydroisobenzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6th position.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to replace the bromine atom with an amine group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,3-dihydroisobenzofuran-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or other nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-bromo-1,3-dihydroisobenzofuran-4-one, while substitution with an alkyl group could produce 6-alkyl-1,3-dihydroisobenzofuran-4-amine.
Scientific Research Applications
6-Bromo-1,3-dihydroisobenzofuran-4-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-Bromo-1,3-dihydroisobenzofuran-4-amine involves its interaction with specific molecular targets. The bromine and amine groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-dihydroisobenzofuran-4-ol: This compound has a hydroxyl group instead of an amine group.
4-Bromo-1,3-dihydroisobenzofuran: Lacks the amine group, making it less reactive in certain contexts.
6-Chloro-1,3-dihydroisobenzofuran-4-amine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
6-Bromo-1,3-dihydroisobenzofuran-4-amine is unique due to the presence of both bromine and amine functional groups, which confer distinct reactivity and potential for diverse applications. Its specific structure allows for targeted interactions in chemical and biological systems, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-bromo-1,3-dihydro-2-benzofuran-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-1-5-3-11-4-7(5)8(10)2-6/h1-2H,3-4,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIUESAERNPOFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C(=CC(=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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